molecular formula C17H18FNO B5099735 N-(4-fluorobenzyl)-2-phenylbutanamide CAS No. 6129-35-7

N-(4-fluorobenzyl)-2-phenylbutanamide

Cat. No.: B5099735
CAS No.: 6129-35-7
M. Wt: 271.33 g/mol
InChI Key: HIRMETZNORLAHV-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C17H18FNO and its molecular weight is 271.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.137242360 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It has been suggested that it may interact withCarbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is believed to act by inhibiting the activity of specific enzymes and receptors. For instance, it may inhibit the activity of Carbonic Anhydrase 2 , which could lead to changes in the balance of carbon dioxide and bicarbonate in the body.

Result of Action

It is suggested that it may have an impact on the balance of carbon dioxide and bicarbonate in the body by inhibiting the activity of carbonic anhydrase 2 .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-2-16(14-6-4-3-5-7-14)17(20)19-12-13-8-10-15(18)11-9-13/h3-11,16H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRMETZNORLAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387338
Record name ST50920053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6129-35-7
Record name ST50920053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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